2-(1H-Benzimidazol-2-yl)-1,3-benzoxazole
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Overview
Description
2-(1H-Benzimidazol-2-yl)-1,3-benzoxazole is a heterocyclic compound that combines the structural features of benzimidazole and benzoxazole. These structures are known for their significant biological and chemical properties, making them valuable in various scientific fields. The compound’s unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-yl)-1,3-benzoxazole typically involves the condensation of o-phenylenediamine with salicylaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-2-yl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted benzimidazole or benzoxazole derivatives.
Scientific Research Applications
2-(1H-Benzimidazol-2-yl)-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific optical and electronic properties
Mechanism of Action
The biological activity of 2-(1H-Benzimidazol-2-yl)-1,3-benzoxazole is attributed to its ability to interact with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. Additionally, the compound’s structure allows it to intercalate into DNA, further enhancing its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole: Similar structure but contains a sulfur atom instead of oxygen.
2-(1H-Benzimidazol-2-yl)-1,3-benzoxazole: Contains an oxygen atom in the oxazole ring.
2-(1H-Benzimidazol-2-yl)-1,3-benzimidazole: Contains an additional benzimidazole ring.
Uniqueness
This compound is unique due to its combination of benzimidazole and benzoxazole structures, which confer distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .
Properties
CAS No. |
14595-67-6 |
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Molecular Formula |
C14H9N3O |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H9N3O/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16) |
InChI Key |
IOKQVGHOQCPQNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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